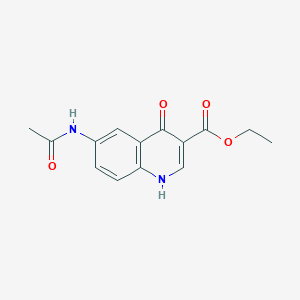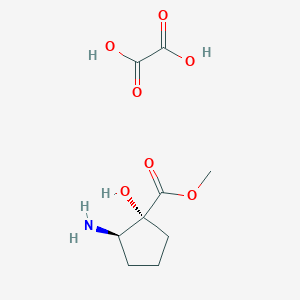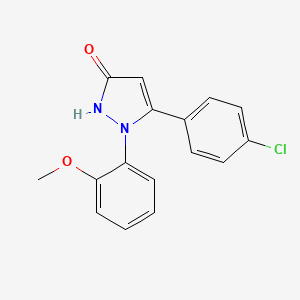![molecular formula C12H20N2O2 B2750389 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol CAS No. 1599620-98-0](/img/structure/B2750389.png)
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is a synthetic organic compound that features a cyclohexanol core substituted with a methyl group and a 5-methyl-1,2-oxazol-3-ylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol typically involves multiple steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 5-methyl-1,2-oxazole can be prepared by reacting 2-bromo-3-pentanone with formamide under acidic conditions.
-
Alkylation: : The next step involves the alkylation of the oxazole ring. This can be achieved by reacting 5-methyl-1,2-oxazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
-
Amination: : The alkylated oxazole is then subjected to a nucleophilic substitution reaction with an amine, such as methylamine, to introduce the amino group.
-
Cyclohexanol Derivative Formation: : The final step involves the reaction of the amino-substituted oxazole with cyclohexanone in the presence of a reducing agent like sodium borohydride to form the desired cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxyl group in the cyclohexanol moiety can undergo oxidation to form a ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
-
Reduction: : The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon to yield the corresponding saturated heterocycle.
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexanone.
Reduction: Formation of 2-{Methyl[(5-methyl-1,2-oxazolidin-3-yl)methyl]amino}cyclohexan-1-ol.
Substitution: Formation of various amides depending on the acyl chloride used.
科学的研究の応用
Chemistry
In chemistry, 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents for conditions such as inflammation, infection, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
作用機序
The mechanism of action of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexanone: Similar structure but with a ketone instead of a hydroxyl group.
2-{Methyl[(5-methyl-1,2-oxazolidin-3-yl)methyl]amino}cyclohexan-1-ol: Reduced form of the oxazole ring.
2-{Methyl[(5-methyl-1,2-thiazol-3-yl)methyl]amino}cyclohexan-1-ol: Thiazole ring instead of oxazole.
Uniqueness
The uniqueness of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol lies in its combination of a cyclohexanol core with an oxazole ring, providing a distinct set of chemical and biological properties
特性
IUPAC Name |
2-[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-7-10(13-16-9)8-14(2)11-5-3-4-6-12(11)15/h7,11-12,15H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXKCVIWUDEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)


![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)



![tert-butylN-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)
![1-(cyclopropanesulfonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750327.png)
